molecular formula C28H18N2 B13354836 14-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole

14-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole

Cat. No.: B13354836
M. Wt: 382.5 g/mol
InChI Key: HQNIBOLQPAFWLE-UHFFFAOYSA-N
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Description

14-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole is a complex heterocyclic compound that belongs to the indolocarbazole family. These compounds are known for their unique structural features, which include a planar ring system combining indole and carbazole elements. This particular compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the formation of an indole intermediate, followed by its reaction with a carbazole derivative. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

14-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the molecule .

Scientific Research Applications

14-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 14-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of protein kinases, which are enzymes involved in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole is unique due to its specific structural configuration and the presence of a phenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other indolocarbazole derivatives .

Properties

Molecular Formula

C28H18N2

Molecular Weight

382.5 g/mol

IUPAC Name

12-phenyl-12,16-diazahexacyclo[11.11.0.02,11.05,10.015,23.017,22]tetracosa-1(13),2(11),3,5,7,9,14,17,19,21,23-undecaene

InChI

InChI=1S/C28H18N2/c1-2-9-19(10-3-1)30-27-17-26-23(21-12-6-7-13-25(21)29-26)16-24(27)22-15-14-18-8-4-5-11-20(18)28(22)30/h1-17,29H

InChI Key

HQNIBOLQPAFWLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C4C5=CC=CC=C5NC4=C3)C6=C2C7=CC=CC=C7C=C6

Origin of Product

United States

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